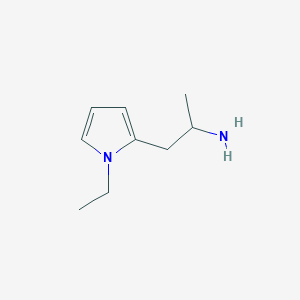

1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine

Description

1-(1-Ethyl-1H-pyrrol-2-yl)propan-2-amine is a secondary amine featuring a pyrrole ring substituted with an ethyl group at the 1-position and a propan-2-amine moiety at the 2-position. The compound is listed in commercial catalogs (e.g., CymitQuimica Ref: 10-F684352) but is currently discontinued, indicating possible synthesis challenges or niche applications .

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

1-(1-ethylpyrrol-2-yl)propan-2-amine |

InChI |

InChI=1S/C9H16N2/c1-3-11-6-4-5-9(11)7-8(2)10/h4-6,8H,3,7,10H2,1-2H3 |

InChI Key |

XVGCECJWBODENH-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=CC=C1CC(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of pyrrole with an appropriate alkyl halide, followed by amination. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, making it more nucleophilic. The alkyl halide is then added to the reaction mixture, resulting in the formation of the alkylated pyrrole. Subsequent amination can be carried out using ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually performed in anhydrous solvents to prevent side reactions.

Substitution: Substitution reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides. Catalysts like Lewis acids (e.g., aluminum chloride) may be employed to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives. Substitution reactions can result in a variety of functionalized pyrrole compounds.

Scientific Research Applications

1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of materials with specific properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrole-Based Analogs

N-[(1-Methyl-1H-pyrrol-2-yl)methyl]propan-2-amine

- Structure : A methyl group replaces the ethyl substituent on the pyrrole, and the propan-2-amine is attached via a methylene bridge.

- Molecular Formula : C9H17N2

- Molecular Weight : 153.25 g/mol

1-(2-Methyl-2-propanyl)-1H-pyrrol-2-amine

Heterocyclic Propan-2-amine Derivatives

1-(Furan-2-yl)propan-2-amine

- Structure : Furan replaces pyrrole as the aromatic ring.

- Molecular Formula: C7H11NO

- Molecular Weight : 125.17 g/mol

- Key Differences : The oxygen atom in furan reduces basicity compared to pyrrole’s nitrogen, altering electronic properties and solubility .

1-(3,4-Dimethoxyphenyl)propan-2-amine

- Structure : A phenyl ring with methoxy substituents replaces the pyrrole.

- Molecular Formula: C11H17NO2

- Molecular Weight : 195.26 g/mol

1-(1H-Indol-3-yl)propan-2-amine (AMT)

Substituted Phenylpropan-2-amines

1-(4-Fluorophenyl)propan-2-amine (4-FA)

- Structure : A fluorine atom at the para position of a phenyl ring.

- Molecular Formula : C9H12FN

- Molecular Weight : 153.21 g/mol

- Key Differences : Fluorine’s electronegativity increases metabolic resistance and alters receptor selectivity compared to heterocyclic analogs .

Fluoroamphetamine Regioisomers (2-FA, 3-FA, 4-FA)

Pyrazole and Thiophene Derivatives

1-(3-Methyl-1H-pyrazol-1-yl)propan-2-amine

- Structure : Pyrazole ring with a methyl group.

- Molecular Formula : C7H13N3

- Molecular Weight : 139.20 g/mol

- Key Differences : Pyrazole’s dual nitrogen atoms increase hydrogen-bonding capacity, enhancing solubility in polar solvents .

1-[(3-Methylthiophen-2-ylmethylidene)amino]propan-2-amine (L3)

- Structure: Thiophene ring with a methylideneamino linker.

- Molecular Formula : C9H14N2S

- Molecular Weight : 182.29 g/mol

- Key Differences : Sulfur in thiophene contributes to metal-chelation properties, relevant in coordination chemistry .

Biological Activity

1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine typically involves the reaction of pyrrole derivatives with various amine precursors. The characterization of the compound can be achieved through techniques such as NMR spectroscopy, which reveals characteristic signals corresponding to the molecular structure. For instance, the NMR spectrum may show peaks indicative of the pyrrole moiety and the propanamine structure, confirming successful synthesis .

Anticancer Properties

Recent studies have explored the anticancer activity of pyrrole derivatives, including 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine. In vitro assays using human cancer cell lines have demonstrated that this compound exhibits cytotoxic effects against various types of cancer cells. For example, a study reported that derivatives of pyrrole reduced cell viability in A549 lung adenocarcinoma cells significantly compared to control treatments. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine | A549 (Lung Cancer) | 25 | Apoptosis induction |

| 4-Dimethylaminophenyl derivative | A549 | 15 | Cell cycle arrest |

| Cisplatin | A549 | 10 | DNA cross-linking |

Neuroprotective Effects

In addition to anticancer properties, compounds with a pyrrole structure have been investigated for neuroprotective effects. Research indicates that certain derivatives can inhibit monoamine oxidase (MAO) activity, which is crucial in neurodegenerative diseases like Parkinson's disease. The inhibition of MAO-B has been associated with reduced oxidative stress and improved neuronal survival .

The biological activity of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

- MAO Inhibition : By inhibiting MAO-B, it reduces the breakdown of neurotransmitters, potentially offering protection against neurodegeneration.

Case Studies

Several case studies have highlighted the efficacy of pyrrole derivatives in preclinical models:

- Study on Lung Cancer : A study involving A549 cells treated with various concentrations of 1-(1-ethyl-1H-pyrrol-2-yl)propan-2-amine showed a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 20 µM.

- Neurodegenerative Disease Model : In a model simulating neurodegeneration, treatment with the compound resulted in decreased markers of oxidative stress and improved cognitive function in animal models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.